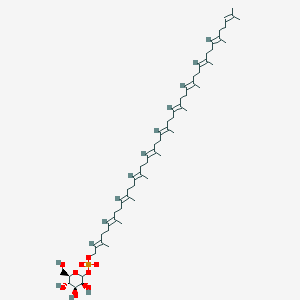
D-mannosyl undecaprenyl phosphate(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-mannosyl undecaprenyl phosphate(1-) is conjugate base of D-mannosyl undecaprenyl phosphate. It is a conjugate base of a D-mannosyl undecaprenyl phosphate.
Applications De Recherche Scientifique
Chemical Properties and Structure
D-mannosyl undecaprenyl phosphate(1-) is a polyprenyl glycosyl phosphate characterized by its molecular formula C61H101O9P and a molecular weight of approximately 1009.4 g/mol. Its structure consists of a long undecaprenyl chain linked to a D-mannose unit via a phosphate group, which plays a crucial role in its biochemical functions .
Glycosylation Processes
D-mannosyl undecaprenyl phosphate(1-) serves as a substrate in glycosylation reactions, particularly in the biosynthesis of polysaccharides and glycoproteins. It acts as a mannosyl donor in the synthesis of various glycoconjugates essential for cellular functions. For instance, it is involved in the synthesis of O-antigens in bacteria, contributing to their virulence and immune evasion mechanisms .
Antibiotic Development
Research has indicated that D-mannosyl undecaprenyl phosphate(1-) can be utilized in the development of novel antibiotics targeting bacterial cell wall synthesis. By inhibiting enzymes that utilize this compound, it may be possible to disrupt bacterial growth and proliferation .
Vaccine Development
The compound's role in O-antigen biosynthesis makes it a candidate for vaccine development against specific bacterial pathogens. By understanding its mechanism of action, researchers can design vaccines that elicit an immune response against these structures .
Case Study 1: Sequestration Mechanism in Bacteria
A study explored the sequestration of undecaprenyl phosphate-linked oligosaccharides at the cytosolic face of bacterial membranes. The research demonstrated that mutations affecting the biosynthesis pathway led to altered incorporation rates of D-mannosyl undecaprenyl phosphate(1-) into lipopolysaccharides (LPS), highlighting its critical role in maintaining cell envelope integrity .
Key Findings:
- The Δabe strain exhibited significantly reduced incorporation of D-mannose into LPS compared to the wild-type strain.
- Sonication experiments showed that sequestered oligosaccharides could be released, indicating potential pathways for therapeutic intervention.
Case Study 2: Enzymatic Activity Characterization
Another study focused on characterizing the enzymatic activities associated with D-mannosyl undecaprenyl phosphate(1-). The research identified specific glycosyl transferases that utilize this compound as a substrate, providing insights into its functional roles in glycan assembly .
Key Insights:
- The study confirmed that certain enzymes demonstrate specificity for D-mannosyl substrates, which could be exploited for synthetic biology applications.
- It provided a framework for developing synthetic analogs that could enhance or inhibit these enzymatic processes.
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Glycosylation Processes | Substrate for polysaccharide and glycoprotein synthesis | Critical for cellular functions |
| Antibiotic Development | Target for disrupting bacterial cell wall synthesis | Potential for novel antibiotic design |
| Vaccine Development | Role in O-antigen biosynthesis | Candidate for immunogenic responses |
Propriétés
Formule moléculaire |
C61H100O9P- |
|---|---|
Poids moléculaire |
1008.4 g/mol |
Nom IUPAC |
[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] [(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaenyl] phosphate |
InChI |
InChI=1S/C61H101O9P/c1-46(2)23-13-24-47(3)25-14-26-48(4)27-15-28-49(5)29-16-30-50(6)31-17-32-51(7)33-18-34-52(8)35-19-36-53(9)37-20-38-54(10)39-21-40-55(11)41-22-42-56(12)43-44-68-71(66,67)70-61-60(65)59(64)58(63)57(45-62)69-61/h23,25,27,29,31,33,35,37,39,41,43,57-65H,13-22,24,26,28,30,32,34,36,38,40,42,44-45H2,1-12H3,(H,66,67)/p-1/b47-25+,48-27+,49-29+,50-31+,51-33+,52-35+,53-37+,54-39+,55-41+,56-43+/t57-,58-,59+,60+,61?/m1/s1 |
Clé InChI |
IGWCSVFNNDSUBK-HYSPDNIISA-M |
SMILES isomérique |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)([O-])OC1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C |
SMILES canonique |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)([O-])OC1C(C(C(C(O1)CO)O)O)O)C)C)C)C)C)C)C)C)C)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















